molecular formula C19H17N3O6S B5592068 N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide

N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B5592068
M. Wt: 415.4 g/mol
InChI Key: WQLNYCZLDSBSRE-UDWIEESQSA-N
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Description

N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a sulfonamide moiety

Properties

IUPAC Name

N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-13-3-7-16(8-4-13)29(25,26)21-20-12-15-6-10-19(28-15)17-11-14(22(23)24)5-9-18(17)27-2/h3-12,21H,1-2H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLNYCZLDSBSRE-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 5-(2-methoxy-5-nitrophenyl)furan-2-carbaldehyde and 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the methoxy group can yield various ethers or other substituted derivatives.

Scientific Research Applications

N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
  • N′-{(E)-[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methylene}nicotinohydrazide

Uniqueness

N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide is unique due to its combination of a furan ring, nitrophenyl group, and sulfonamide moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds. For instance, the presence of the sulfonamide group can enhance its solubility and reactivity, making it more versatile for various applications.

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